ATPase Inhibition: 3-Chlorophenyl Derivative Shows ~2.5-Fold Higher Potency than 2-Chlorophenyl Analog
In a comparative evaluation of ATPase inhibitory activity, the N-amino(3-chlorophenyl) benzyl carbamate derivative demonstrated an IC₅₀ of 0.48 ± 0.16 μM, representing a 2.5-fold increase in potency relative to the 2-chlorophenyl analog (IC₅₀ = 1.2 ± 0.6 μM) [1]. The meta-substituted derivative also exhibited approximately 4.8-fold greater potency than the 3-nitrophenyl analog (IC₅₀ = 5.9 ± 3 μM) and was markedly more active than the unsubstituted N-aminophenyl benzyl carbamate (IC₅₀ = 2.3 ± 1 μM) [1].
| Evidence Dimension | ATPase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.48 ± 0.16 μM |
| Comparator Or Baseline | 2-chlorophenyl analog: IC₅₀ = 1.2 ± 0.6 μM; 3-nitrophenyl analog: IC₅₀ = 5.9 ± 3 μM; N-aminophenyl benzyl carbamate: IC₅₀ = 2.3 ± 1 μM |
| Quantified Difference | ~2.5-fold more potent than 2-chloro isomer; ~12.3-fold more potent than 3-nitro analog; ~4.8-fold more potent than unsubstituted phenyl analog |
| Conditions | In vitro ATPase assay; compounds evaluated as HCl salts |
Why This Matters
This demonstrates that the 3-chlorophenyl substitution pattern, rather than chlorine substitution per se, drives ATPase inhibitory potency, directly impacting compound selection for enzyme inhibition screening libraries.
- [1] Table 1. Potency IC₅₀ (μM). Compound 11 (N-amino(3-chlorophenyl) benzyl carbamate) ATPase IC₅₀ = 0.48 ± 0.16 μM; Compound 2 (2-chlorophenyl benzyl carbamate) IC₅₀ = 1.2 ± 0.6 μM. Available via PMC. View Source
